molecular formula C10H9FO3 B2837612 3-Fluoro-2-methoxycinnamic acid CAS No. 1092460-67-7; 1548942-24-0

3-Fluoro-2-methoxycinnamic acid

Cat. No.: B2837612
CAS No.: 1092460-67-7; 1548942-24-0
M. Wt: 196.177
InChI Key: FMYBYMHWQVOYKV-AATRIKPKSA-N
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Description

3-Fluoro-2-methoxycinnamic acid (CAS: 1548942-24-0) is a fluorinated cinnamic acid derivative with the molecular formula C₁₀H₉FO₃ and a molar mass of 196.18 g/mol. It features a fluorine atom at the 3-position and a methoxy group at the 2-position of the phenyl ring, attached to a propenoic acid backbone. Key properties include a predicted density of 1.280 g/cm³, boiling point of 329.0±27.0 °C, and pKa of 4.31, indicating moderate acidity .

Properties

IUPAC Name

(E)-3-(3-fluoro-2-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-6H,1H3,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYBYMHWQVOYKV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC=C1F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Fluoro-methoxycinnamic Acids

The table below compares 3-fluoro-2-methoxycinnamic acid with its positional isomers, differing in fluorine and methoxy substitution patterns:

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties/Applications
This compound 1548942-24-0 C₁₀H₉FO₃ 3-F, 2-OCH₃ pKa 4.31; research applications in synthesis
4-Fluoro-2-methoxycinnamic acid Not provided C₁₀H₉FO₃ 4-F, 2-OCH₃ Similar molar mass; substituent position alters electronic effects on the aromatic ring
5-Fluoro-2-methoxycinnamic acid 157518-45-1 C₁₀H₉FO₃ 5-F, 2-OCH₃ 95% purity; used in ligand design and catalysis

Key Differences :

  • Electronic Effects : The 3-fluoro-2-methoxy derivative has adjacent substituents, creating steric hindrance and influencing resonance stabilization. In contrast, the 4-fluoro-2-methoxy isomer allows for para-directed reactivity.
  • Acidity : The pKa of this compound (4.31) is slightly lower than typical cinnamic acids (~4.4), likely due to electron-withdrawing fluorine enhancing deprotonation .

Halogen-Substituted Analogs

4-Chloro-2-fluoro-3-methoxycinnamic Acid (CAS: 1353001-74-7)
  • Structure : Chlorine at 4-position, fluorine at 2-position, methoxy at 3-position.
  • Impact: Chlorine’s stronger electron-withdrawing effect increases acidity compared to fluorine analogs. Potential applications in agrochemicals due to enhanced stability .
2-Fluorocinnamic Acid (CAS: 20595-29-3)
  • Structure : Lacks the methoxy group; fluorine at 2-position.
  • Impact : Lower molecular weight (180.16 g/mol) and higher predicted pKa (~4.5) due to absence of methoxy’s electron-donating effect. Used as a building block in pharmaceuticals .

Alkoxy-Modified Derivatives

3-Ethoxy-2,4-difluorocinnamic Acid
  • Structure : Ethoxy group at 3-position, fluorine at 2- and 4-positions.
  • Impact : Ethoxy increases lipophilicity (logP ~2.1) compared to methoxy derivatives, enhancing membrane permeability in drug design. Hazards include skin/eye irritation (H315-H319) .
4-Ethoxy-2,3-difluorocinnamic Acid
  • Structure : Ethoxy at 4-position, fluorine at 2- and 3-positions.

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